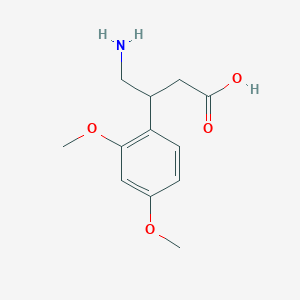
(2H3)methylhydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2H3)methylhydrazine dihydrochloride is a chemical compound with the molecular formula CH7ClN2 and a molecular weight of 82.53 g/mol . It is a deuterated form of methylhydrazine, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2H3)methylhydrazine dihydrochloride typically involves the methylation of hydrazine. One common method includes the reaction of hydrazine monohydrochloride with methanol in the presence of a catalyst. The reaction mixture is heated to facilitate the methylation process, resulting in the formation of methylhydrazinium hydrochloride .
Industrial Production Methods: Industrial production of methylhydrazine often employs the Raschig process, which involves the reaction of sodium hypochlorite with ammonia to produce chloramine. This chloramine then reacts with monomethylamine to yield monomethylhydrazine . The process is known for its good reaction selectivity, low reaction pressure, and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions: (2H3)methylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while substitution reactions can produce various substituted hydrazines .
Scientific Research Applications
(2H3)methylhydrazine dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in pharmaceuticals and as a diagnostic tool.
Industry: Utilized in the production of pesticides, water treatment chemicals, and other industrial applications
Mechanism of Action
The mechanism of action of (2H3)methylhydrazine dihydrochloride involves its interaction with molecular targets and pathways within biological systems. It can act as an enzyme inhibitor, affecting various metabolic processes. The specific pathways and targets depend on the context of its use, such as in enzyme studies or pharmaceutical research .
Comparison with Similar Compounds
- Monomethylhydrazine
- Dimethylhydrazine (both symmetrical and unsymmetrical)
- Trimethylhydrazine
- Tetramethylhydrazine
Uniqueness: (2H3)methylhydrazine dihydrochloride is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and kinetic isotope effects. This makes it particularly valuable in research settings where isotopic labeling is required .
Properties
Molecular Formula |
CH8Cl2N2 |
|---|---|
Molecular Weight |
122.01 g/mol |
IUPAC Name |
trideuteriomethylhydrazine;dihydrochloride |
InChI |
InChI=1S/CH6N2.2ClH/c1-3-2;;/h3H,2H2,1H3;2*1H/i1D3;; |
InChI Key |
HTAWQGONZIWLRC-GXXYEPOPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NN.Cl.Cl |
Canonical SMILES |
CNN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


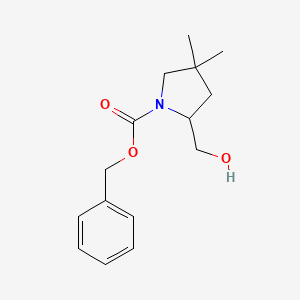

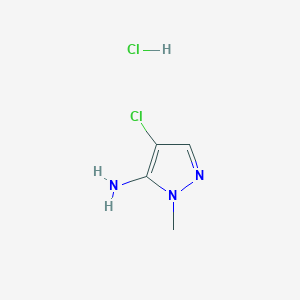
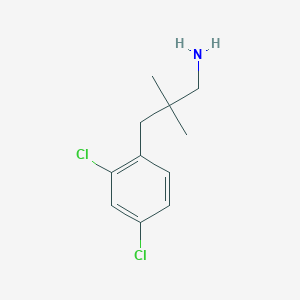
![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine](/img/structure/B13512681.png)
![[3-(morpholin-3-yl)-1H-1,2,4-triazol-5-yl]methanol dihydrochloride](/img/structure/B13512694.png)
![2-Amino-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13512697.png)


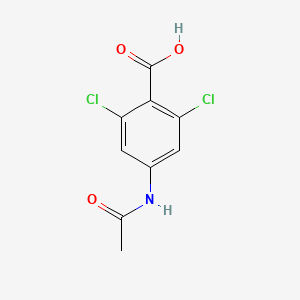
![6-Bromo-2-thiaspiro[3.3]heptane](/img/structure/B13512731.png)

